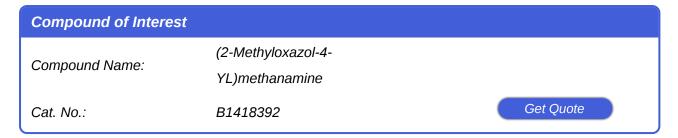


# Technical Guide: Physicochemical Properties of (2-Methyloxazol-4-YL)methanamine

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

(2-Methyloxazol-4-YL)methanamine is a heterocyclic amine containing an oxazole ring, a structure of interest in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Methyloxazol-4-YL)methanamine, including both available and predicted data, alongside detailed experimental protocols for their determination. This information is intended to support researchers and drug development professionals in their evaluation and application of this compound. The molecule is primarily utilized in medicinal chemistry as a building block for synthesizing more complex pharmaceutical compounds.[1]

## **Molecular and Physicochemical Data**

A summary of the key molecular and physicochemical properties of **(2-Methyloxazol-4-YL)methanamine** is presented below. Due to a lack of extensive experimental data in publicly available literature, several key parameters have been estimated using computational cheminformatics models.

Table 1: Molecular Identifiers and Basic Properties



| Property          | Value                                | Source          |
|-------------------|--------------------------------------|-----------------|
| IUPAC Name        | (2-Methyloxazol-4-<br>yl)methanamine |                 |
| CAS Number        | 1065073-45-1                         | CymitQuimica[2] |
| Molecular Formula | C₅H8N2O                              | CymitQuimica[2] |
| Molecular Weight  | 112.132 g/mol                        | CymitQuimica[2] |
| InChl Key         | ZFKWYIYSYDLCCG-<br>UHFFFAOYSA-N      | CymitQuimica[2] |

Table 2: Predicted Physicochemical Properties

| Property         | Predicted Value                    | Method/Tool                            |
|------------------|------------------------------------|--|
| pKa (most basic) | 8.2 ± 0.4                          | Chemicalize                            |
| logP             | -0.6                               | Chemicalize                            |
| Water Solubility | 1.8 x 10 <sup>5</sup> mg/L at 25°C | Chemicalize                            |
| Melting Point    | 85-95 °C                           | Estimation based on similar structures |
| Boiling Point    | 210-220 °C at 760 mmHg             | Estimation based on similar structures |

## **Experimental Protocols**

The following sections detail standardized experimental procedures for the determination of key physicochemical properties. While specific experimental data for **(2-Methyloxazol-4-YL)methanamine** is not readily available, these protocols represent established methods for characterizing similar small molecules.

## **Determination of pKa by Potentiometric Titration**

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **(2-Methyloxazol-4-YL)methanamine**, the pKa of its conjugate acid is



determined. Potentiometric titration is a widely used and reliable method.[3][4]

Principle: A solution of the amine is titrated with a standardized acid solution. The pH of the solution is monitored with a pH meter as the acid is added. The pKa is the pH at which half of the amine is protonated.

#### Procedure:

- Preparation of Solutions:
  - Prepare a 0.01 M solution of (2-Methyloxazol-4-YL)methanamine in deionized water.
  - Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
- Titration:
  - Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[3]
  - Place a known volume (e.g., 25 mL) of the amine solution into a beaker with a magnetic stir bar.
  - Immerse the pH electrode in the solution and begin stirring.
  - Add the HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
  - Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

#### • Data Analysis:

- Plot the pH of the solution versus the volume of HCl added.
- Determine the equivalence point, which is the point of the steepest slope on the titration curve.
- The pKa is equal to the pH at the half-equivalence point (the point where half the volume of HCl needed to reach the equivalence point has been added).



## **Determination of logP by Shake-Flask Method**

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The shake-flask method is the traditional and most direct method for logP determination.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

- Preparation:
  - Prepare a stock solution of (2-Methyloxazol-4-YL)methanamine in either n-octanol or water.
  - Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
- Partitioning:
  - Add a known volume of the stock solution to a flask containing known volumes of the presaturated n-octanol and water.
  - Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
  - Let the flask stand until the two phases have completely separated.
- Analysis:
  - Carefully withdraw a sample from each phase.
  - Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



#### • Calculation:

- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
- o logP is the base-10 logarithm of P.

## Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [5]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.[6]

- · Preparation:
  - Add an excess amount of solid (2-Methyloxazol-4-YL)methanamine to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0).
- Equilibration:
  - Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
  - Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.
- Sample Processing:
  - After equilibration, allow the undissolved solid to settle.



 Filter the supernatant through a low-binding filter (e.g., 0.22 μm PVDF) to remove all solid particles.

#### Quantification:

- Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared.
- The measured concentration represents the aqueous solubility at that specific pH and temperature.

## **Determination of Melting Point by Capillary Method**

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. Impurities typically lower and broaden the melting range.[7]

Principle: A small amount of the solid sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.

- Sample Preparation:
  - Ensure the sample of (2-Methyloxazol-4-YL)methanamine is dry and finely powdered.
  - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[8]
- Measurement:
  - Place the capillary tube in a melting point apparatus.[7]
  - Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
  - Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Observation and Recording:



- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last crystal melts (the end of the melting range).
- The recorded temperature range is the melting point of the substance.

## **Determination of Boiling Point by Distillation**

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. Simple distillation is a suitable method for a pure compound.[10]

- Apparatus Setup:
  - Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.
  - Place the liquid sample of (2-Methyloxazol-4-YL)methanamine and a few boiling chips into the round-bottom flask.
  - Position the thermometer so that the top of the bulb is level with the bottom of the side arm
    of the distillation head.
- Distillation:
  - Gently heat the flask.
  - As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.
  - The temperature will stabilize at the boiling point of the liquid as the vapor condenses and is collected in the receiving flask.

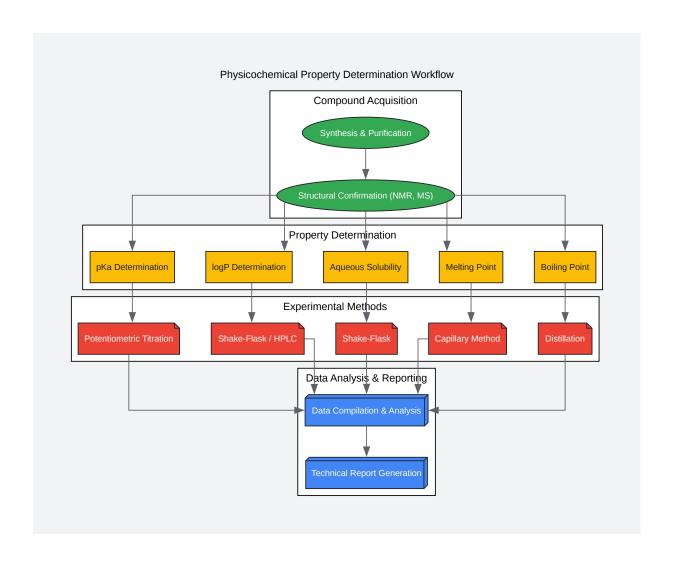


- Recording:
  - Record the stable temperature reading on the thermometer as the boiling point.
  - Also, record the atmospheric pressure, as boiling point is pressure-dependent.

## **Visualization of Experimental Workflow**

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel chemical entity like **(2-Methyloxazol-4-YL)methanamine**.





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Caption: Workflow for Physicochemical Characterization.



## **Biological Context and Potential Applications**

While specific biological activities for **(2-Methyloxazol-4-YL)methanamine** are not extensively documented, its structural motifs are present in compounds with known biological activities. For instance, a related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in the development of agents for neurodegenerative diseases like Parkinson's disease.[11] The **(2-Methyloxazol-4-YL)methanamine** core can be considered a valuable scaffold for the synthesis of new chemical entities with a range of potential therapeutic applications. Further biological screening is required to elucidate its specific pharmacological profile.

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